

Navigating the Quinoxaline Landscape: A Technical Guide to Dimethylquinoxalin-6-amine Isomers

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Compound of Interest

Compound Name: 3,8-Dimethylquinoxalin-6-amine

Cat. No.: B008788

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Disclaimer: Extensive searches for "**3,8-Dimethylquinoxalin-6-amine**" in prominent chemical databases and the scientific literature did not yield a specific CAS number, molecular formula, or any associated experimental data. This suggests that this particular isomer may be a novel compound, is not well-characterized, or the nomenclature is non-standard. This guide will therefore focus on the available technical information for two closely related and scientifically documented positional isomers: 3,7-Dimethylquinoxalin-6-amine and 2,3-Dimethylquinoxalin-6-amine.

This in-depth technical guide is intended for researchers, scientists, and drug development professionals. It provides a comprehensive overview of the chemical identity, and available data on these quinoxaline derivatives.

Chemical Identity and Properties

The fundamental chemical information for the two documented isomers of dimethylquinoxalin-6-amine is summarized below. Both isomers share the same molecular formula and molecular weight, differing only in the positions of the methyl groups on the quinoxaline core.

Compound Name	CAS Number	Molecular Formula	Molecular Weight (g/mol)
3,7-Dimethylquinoxalin-6-amine	122457-29-8	C ₁₀ H ₁₁ N ₃	173.21
2,3-Dimethylquinoxalin-6-amine	7576-88-7	C ₁₀ H ₁₁ N ₃	173.21

Synthesis and Methodologies

The synthesis of quinoxaline derivatives is a well-established area of organic chemistry, with the most common method being the condensation of an aromatic o-diamine with a 1,2-dicarbonyl compound.[\[1\]](#)

General Synthesis of 2,3-Disubstituted Quinoxalin-6-amines

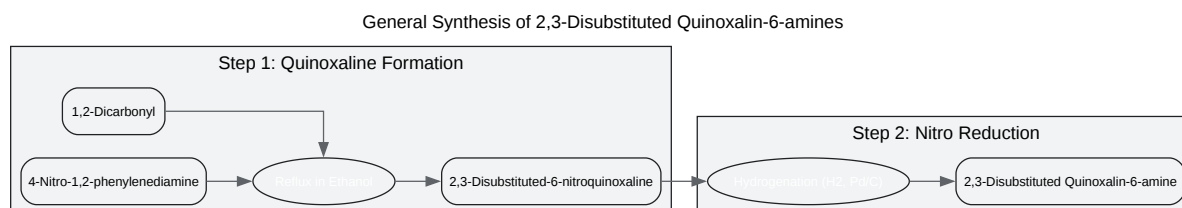
A general and robust method for the synthesis of 2,3-disubstituted quinoxalin-6-amine analogs involves a two-step process starting from a commercially available nitro-substituted o-phenylenediamine.[\[2\]](#)

Experimental Protocol:

- Step 1: Synthesis of 2,3-Disubstituted-6-nitroquinoxalines
 - A mixture of 4-nitro-1,2-phenylenediamine and a 1,2-dicarbonyl compound (e.g., 2,3-butanedione for the synthesis of 2,3-dimethyl-6-nitroquinoxaline) is refluxed in ethanol for 36-48 hours.[\[2\]](#)
 - The reaction progress is monitored by thin-layer chromatography (TLC).
 - Upon completion, the reaction mixture is cooled, and the precipitated product is collected by filtration, washed with cold ethanol, and dried.

- Step 2: Reduction to 2,3-Disubstituted Quinoxalin-6-amines
 - The synthesized 2,3-disubstituted-6-nitroquinoxaline is dissolved in ethanol.
 - A catalytic amount of palladium on carbon (Pd/C, 10%) is added to the solution.
 - The mixture is subjected to hydrogenation (H_2) at room temperature for 6-8 hours.[2]
 - The catalyst is removed by filtration through a pad of Celite.
 - The filtrate is concentrated under reduced pressure to yield the desired 2,3-disubstituted quinoxalin-6-amine.[2]

This synthetic workflow is depicted in the diagram below.



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Caption: Synthetic workflow for 2,3-disubstituted quinoxalin-6-amines.

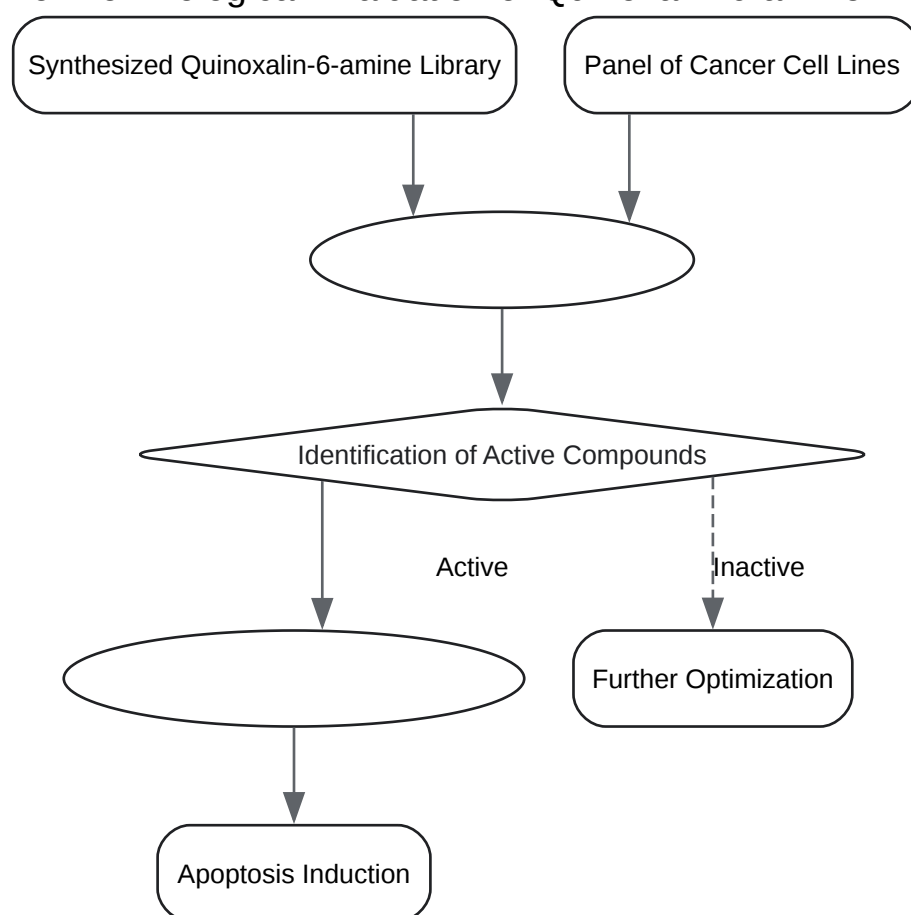
Biological Activity and Potential Applications

Quinoxaline derivatives are recognized as a "privileged scaffold" in medicinal chemistry due to their presence in a wide range of biologically active compounds.[2] While specific data for 3,7-dimethylquinoxalin-6-amine is scarce, research on 2,3-substituted quinoxalin-6-amine analogs has revealed promising antiproliferative activity against various cancer cell lines.[2]

A study by Chen et al. (2011) involved the synthesis of a library of 2,3-substituted quinoxalin-6-amine analogs and their screening for growth inhibitory effects. This research identified compounds with low micromolar potency against a panel of cancer cell lines, including those for lung, pancreatic, colon, breast, prostate, ovarian, and bone cancer.[2][3] The mechanism of action for some of these active compounds was found to involve the activation of caspases 3/7, cleavage of PARP, and Mcl-1 dependent apoptosis.[2]

The logical workflow for the screening and evaluation of these compounds is illustrated below.

Workflow for Biological Evaluation of Quinoxalin-6-amine Analogs



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Caption: Screening workflow for quinoxalin-6-amine analogs.

Conclusion

While direct experimental data for **3,8-dimethylquinoxalin-6-amine** remains elusive, the available information on its isomers, 3,7-dimethylquinoxalin-6-amine and 2,3-dimethylquinoxalin-6-amine, provides a valuable starting point for researchers. The established synthetic routes for the quinoxaline core, coupled with the demonstrated biological potential of 2,3-disubstituted quinoxalin-6-amines as antiproliferative agents, highlight the importance of this class of compounds in drug discovery and development. Further research is warranted to synthesize and characterize the 3,8-isomer to fully understand the structure-activity relationships within this family of molecules.

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